molecular formula C13H13N5O2S B7735066 2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B7735066
M. Wt: 303.34 g/mol
InChI Key: PJXVHLTZRDPDED-UHFFFAOYSA-N
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Description

2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a triazole ring, a sulfanyl group, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfanyl group can form strong interactions with metal ions, which may play a role in its biological activity. The isoindole structure contributes to the compound’s stability and ability to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of its triazole, sulfanyl, and isoindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c14-12-15-13(17-16-12)21-7-3-6-18-10(19)8-4-1-2-5-9(8)11(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXVHLTZRDPDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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